molecular formula C10H9N3O2 B1440957 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid CAS No. 956317-36-5

5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Cat. No. B1440957
Key on ui cas rn: 956317-36-5
M. Wt: 203.2 g/mol
InChI Key: SRBAGFIYKNQXDV-UHFFFAOYSA-N
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Patent
US09156829B2

Procedure details

To a solution of 2H-1,2,3-triazole (CAS number 288-36-8; 1.99 g, 28.93 mmol) in DMF (7.0 ml) at 0-10° C. was added cesium carbonate (4.7 g, 14.45 mmol), trans-1-N,2-N-dimethylcyclohexane-1,2-diamine (0.127 g, 1.45 mmol), copper(I) iodide (0.068 g, 0.36 mmol) and 2-iodo-5-methylbenzoic acid (CAS number 52548-14-8; 3.79 g, 14.46 mmol). The reaction was subjected to microwave irradiation at 125° C. for 15 minutes, and then poured into water (20 ml) and extracted with ethyl acetate. The combined organics were washed with brine, dried over sodium sulfate and concentrated in vacuo. The crude product was purified by column chromatography (0-3% methanol/DCM) to afford the title compound.
Quantity
1.99 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
0.127 g
Type
reactant
Reaction Step One
Quantity
3.79 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
0.068 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[NH:2][N:3]=[CH:4][CH:5]=1.C(=O)([O-])[O-].[Cs+].[Cs+].CN[C@@H]1CCCC[C@H]1NC.I[C:23]1[CH:31]=[CH:30][C:29]([CH3:32])=[CH:28][C:24]=1[C:25]([OH:27])=[O:26]>CN(C=O)C.[Cu]I.O>[CH3:32][C:29]1[CH:30]=[CH:31][C:23]([N:2]2[N:3]=[CH:4][CH:5]=[N:1]2)=[C:24]([CH:28]=1)[C:25]([OH:27])=[O:26] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.99 g
Type
reactant
Smiles
N=1NN=CC1
Name
cesium carbonate
Quantity
4.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.127 g
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
Quantity
3.79 g
Type
reactant
Smiles
IC1=C(C(=O)O)C=C(C=C1)C
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O
Name
copper(I) iodide
Quantity
0.068 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiation at 125° C. for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (0-3% methanol/DCM)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC(=C(C(=O)O)C1)N1N=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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